molecular formula C11H13F2N B12976394 (S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine

Cat. No.: B12976394
M. Wt: 197.22 g/mol
InChI Key: KFNXPRRRVDQXJM-JTQLQIEISA-N
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Description

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group and a difluoromethyl-substituted phenyl ring

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine is unique due to the combination of the cyclopropyl and difluoromethyl groups, which confer specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and selectivity in various applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(S)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m0/s1

InChI Key

KFNXPRRRVDQXJM-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)C(F)F)N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C(F)F)N

Origin of Product

United States

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